methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Description
Properties
Molecular Formula |
C21H28N4O5 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-methoxyphenyl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C21H28N4O5/c1-15(22-8-9-24-10-12-30-13-11-24)20-18(14-19(26)29-3)23-25(21(20)27)16-4-6-17(28-2)7-5-16/h4-7,23H,8-14H2,1-3H3 |
InChI Key |
PLISYKSRNADXTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the coupling of the pyrazole intermediate with a methoxyphenyl derivative using a palladium-catalyzed cross-coupling reaction.
Attachment of the morpholine moiety: The morpholine group is introduced via nucleophilic substitution, where the pyrazole intermediate reacts with a morpholine derivative.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Catalyzed by dilute acids (e.g., HCl, H2SO4) at elevated temperatures, yielding the corresponding carboxylic acid.
-
Basic hydrolysis : Requires aqueous alkali (e.g., NaOH) and heat, producing the sodium salt of the carboxylic acid.
This reaction is common in ester-containing compounds and is critical for modifying the ester’s reactivity.
Pyrazole Ring Reactions
The pyrazole ring participates in diverse transformations:
-
Electrophilic substitution : The ring’s electron-rich nature allows electrophilic attack, particularly at the C-3 position.
-
Cycloaddition reactions : Potential Diels-Alder or ring-opening reactions under specific conditions (e.g., heat, Lewis acids).
-
Oxidation : Pyrazole rings may undergo oxidation to form pyrazolone derivatives, altering their electronic properties.
Aminolysis and Amine Reactivity
The [2-(morpholin-4-yl)ethyl]amino substituent interacts with:
-
Nucleophiles : Reacts with aldehydes/ketones in condensation reactions (e.g., Schiff base formation).
-
Electrophiles : Susceptible to alkylation or acylation under controlled conditions.
-
Catalytic systems : May act as a base in acid-catalyzed reactions or participate in metal coordination .
Substitution and Functionalization
The compound’s substituents enable further derivatization:
-
Ester-to-amide conversion : Aminolysis of the ester group with primary/secondary amines.
-
Pyrazole side-chain modification : The ethylidene-amino group may undergo alkylation, acylation, or oxidation.
Stability and Degradation
-
Thermal stability : The compound exhibits moderate stability but may degrade under extreme heat.
-
pH sensitivity : Sensitive to strong acids/bases, which can hydrolyze the ester or degrade the pyrazole ring.
Reaction Comparison Table
| Reaction Type | Conditions | Outcome | Key Features |
|---|---|---|---|
| Ester Hydrolysis | Acidic/basic aqueous media | Carboxylic acid or sodium salt | Critical for functional group modification |
| Pyrazole Cyclization | Heat or Lewis acid catalysts | Ring-fused derivatives (e.g., bicyclic systems) | Alters electronic properties |
| Amine Alkylation | Alkyl halides, bases | Quaternary ammonium salts or alkylated derivatives | Enhances lipophilicity |
| Oxidation | Oxidizing agents (e.g., KMnO4) | Pyrazolone derivatives | Changes redox properties |
Research Findings
While no studies directly address this compound, analogous pyrazole esters exhibit:
-
Biological activity : Pyrazole derivatives often show anti-inflammatory or anticancer properties, influenced by substituent effects.
-
Synthetic versatility : Multi-step reactions (e.g., condensation, cycloaddition) are common in pyrazole chemistry, requiring precise control of temperature and pH .
-
Analytical characterization : Techniques like NMR and HPLC are critical for confirming reaction outcomes and purity.
Scientific Research Applications
Biological Activities
The biological activities of this compound are primarily attributed to its pyrazole moiety, known for various pharmacological effects:
- Anticancer Properties : Preliminary studies indicate that the compound exhibits cytotoxic effects against different cancer cell lines, likely due to the presence of electron-withdrawing groups that enhance its reactivity and interaction with biological targets .
- Anti-inflammatory Effects : Similar compounds have shown moderate anti-inflammatory activities, suggesting that methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate may also possess such properties.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of similar pyrazole derivatives, highlighting their potential in treating various diseases:
These findings underscore the importance of exploring the structure-activity relationship (SAR) of this compound and its analogs.
Potential Therapeutic Uses
Given its unique structure and preliminary biological findings, this compound could be explored for:
- Cancer Treatment : Targeting specific cancer types through tailored drug design based on SAR studies.
- Inflammatory Disorders : Investigating anti-inflammatory mechanisms for potential therapeutic applications in diseases like arthritis.
Mechanism of Action
The mechanism of action of methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- Methyl [(4Z)-1-(4-Fluorophenyl)-...acetate (CAS 879058-41-0): Structural Difference: The 4-methoxyphenyl group in the target compound is replaced with a 4-fluorophenyl ring. This substitution may affect solubility (logP) and target affinity . Molecular Weight: 404.4 g/mol (vs. ~386–388 g/mol for methoxy-substituted analogs) .
Methyl [(4Z)-1-Phenyl-...acetate :
Modifications in the Pyrazolone Core
- (4Z)-4-[(5-Hydroxy-3-Methyl-1-Phenyl-1H-pyrazol-4-yl)methylene]-5-Methyl-2-Phenyl-2,4-dihydro-3H-pyrazol-3-one: Structural Difference: Incorporates a thiomethylphenyl group and a hydroxylated pyrazole ring. The hydroxyl group introduces hydrogen-bonding sites, improving aqueous solubility .
- Ethyl 2-{[(1Z)-(3-Methyl-5-oxo-1-Phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-Tolyl)methyl]amino}-3-Phenylpropanoate: Structural Difference: Replaces the morpholin-4-yl ethylamine side chain with a p-tolyl-substituted aminoester. Impact: The p-tolyl group enhances lipophilicity, while the ethyl ester may alter metabolic stability compared to the methyl ester in the target compound .
Heterocyclic Hybrids
- {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-Phenyl-1H-Pyrazol-4-yl)methylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-yl}acetic Acid: Structural Difference: Integrates a thiazolidinone ring instead of the pyrazolone core. Impact: Thiazolidinones are known for antidiabetic (PPAR-γ modulation) and antimicrobial activity. The thioxo group introduces sulfur-based reactivity, differing from the pyrazolone’s oxygen-centric chemistry .
Data Table: Key Structural and Functional Comparisons
*Estimated based on ; †Estimated based on molecular formulas.
Biological Activity
Methyl [(4Z)-1-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS: 879058-47-6) is a complex organic compound characterized by a pyrazole core with various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly stemming from the pyrazole moiety.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O5 |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 879058-47-6 |
The compound features a methoxyphenyl group and a morpholinyl side chain, which may enhance its pharmacological profile. The pyrazole structure is known for various therapeutic effects, making it a focal point in drug design.
Pharmacological Effects
Research indicates that pyrazole derivatives exhibit a wide array of biological activities, including:
- Antimicrobial : Pyrazoles have shown effectiveness against various bacterial strains, with some derivatives demonstrating significant antibacterial properties.
- Anti-inflammatory : Many compounds in this class function as COX inhibitors, contributing to their anti-inflammatory effects.
- Anticancer : Certain pyrazole derivatives have been evaluated for their cytotoxicity against cancer cell lines.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anti-inflammatory Activity :
- Cytotoxicity :
The biological activity of this compound is likely mediated through interactions with specific biological targets:
- Enzyme Inhibition : The pyrazole ring can inhibit enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
- Receptor Interaction : The compound may interact with various receptors, influencing pathways related to inflammation and pain management.
Comparative Analysis
To contextualize the biological activity of this compound within the broader category of pyrazole derivatives, the following table summarizes key activities reported for several related compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| Compound A | Moderate | Strong (IC50 = 0.52 μM) | High |
| Compound B | Low | Moderate | Moderate |
| Compound C | High | Weak | High |
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer : Systematic substitution of the 4-methoxyphenyl group (e.g., halogenation, alkylation) and modification of the morpholinoethylamino chain length can elucidate steric/electronic requirements. Biological evaluation of analogs coupled with 3D-QSAR models identifies critical substituent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
